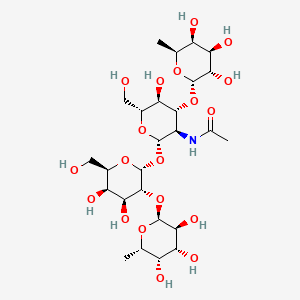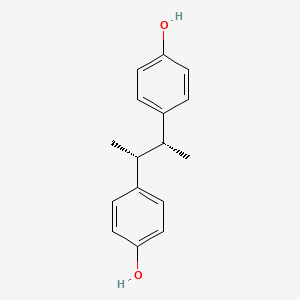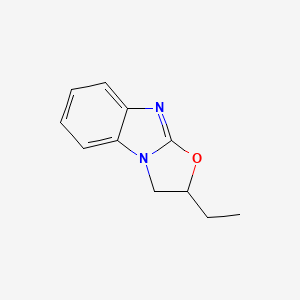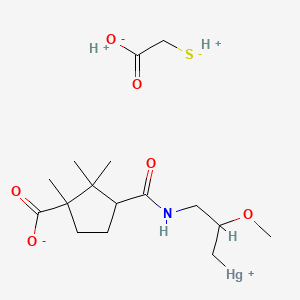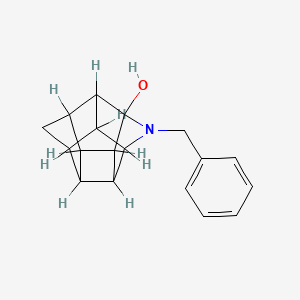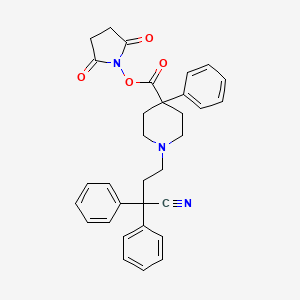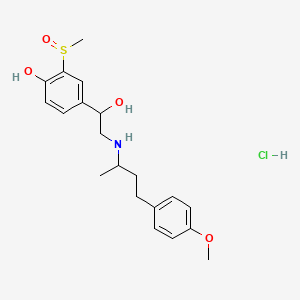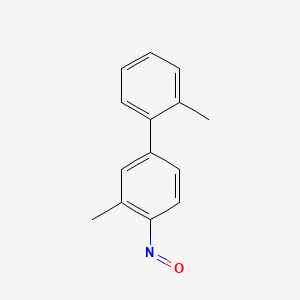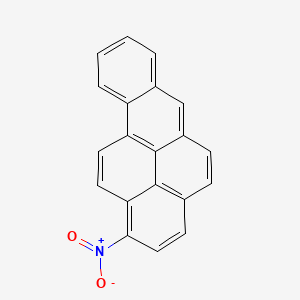
2-苯基-1H-吲哚-3-甲醛
概述
描述
Synthesis Analysis
The synthesis of 2-Phenyl-1H-indole-3-carbaldehydes and related compounds has been explored through various methods, including gold(I)-catalyzed cycloisomerization and metal-free synthesis in water, demonstrating the compound's accessibility through different synthetic routes. For instance, a method involving gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide (NIS) efficiently yields 1H-indole-2-carbaldehydes (Kothandaraman et al., 2011). Another approach utilizes N-iodosuccinimide (NIS)-mediated cyclization in water, highlighting a scalable and environmentally friendly method for synthesizing these compounds (Kothandaraman, Lauw, & Chan, 2013).
Molecular Structure Analysis
The molecular structure and optical properties of related indole derivatives have been studied using both experimental and theoretical approaches, shedding light on the compound's geometrical parameters and electronic structure. For example, the infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the molecular geometry and potential applications in nonlinear optics (Mary et al., 2015).
Chemical Reactions and Properties
2-Phenyl-1H-indole-3-carbaldehydes participate in a variety of chemical reactions, leading to the formation of diverse organic compounds. These reactions include nucleophilic substitution, which allows for regioselective modifications and the creation of trisubstituted indole derivatives, demonstrating the compound's reactivity and versatility in organic synthesis (Yamada et al., 2009).
Physical Properties Analysis
The physical properties of 2-Phenyl-1H-indole-3-carbaldehydes and related compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystal structures of related compounds have been determined, providing valuable information for the design and development of new materials with specific physical properties (Gonzaga et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-Phenyl-1H-indole-3-carbaldehydes, such as their reactivity with different reagents, stability under various conditions, and the ability to undergo multiple chemical transformations, are fundamental to their utility in synthetic chemistry. Studies on the antimitotic activities of related compounds in human breast cancer cells highlight the biological relevance and potential therapeutic applications of these molecules (Kaufmann et al., 2007).
科学研究应用
1. 合成和化学反应
金催化的环异构化反应
Kothandaraman等人(2011年)的研究展示了通过金(I)催化的环异构化反应制备1H-吲哚-2-甲醛的方法,突出了在制备复杂有机化合物中使用2-苯基-1H-吲哚-3-甲醛的重要性(Kothandaraman et al., 2011)。
绿色和可持续合成
Madan(2020年)讨论了吲哚-3-甲醛在合成Knoevenagel缩合产物中的应用,强调了其环保和经济优势的合成途径(Madan, 2020)。
费歇尔吲哚合成
Singh和Malik(2016年)描述了通过费歇尔吲哚合成形成2-苯基吲哚及其衍生物2-苯基-1H-吲哚-3-甲醛的过程,展示了其在产生吲哚衍生物用于分子对接研究中的作用(Singh & Malik, 2016)。
2. 生物应用
抗菌活性
Kathrotiya和Patel(2012年)对从2-苯基-1H-吲哚-3-甲醛合成的基于吲哚的色酮衍生物的研究显示出有希望的抗菌活性,表明其在制药应用中具有潜在价值(Kathrotiya & Patel, 2012)。
抗癫痫和抗菌性能
Gautam,Gupta和Yogi(2021年)探讨了从2-苯基-1H-吲哚-3-甲醛合成新型吲哚衍生物的研究,突出了其抗癫痫和抗菌潜力(Gautam et al., 2021)。
抗癌药物
Anwar等人(2023年)讨论了从1H-吲哚-3-甲醛合成吲哚-3-取代-2-苯并咪唑的过程,展示了其在各种癌细胞系中作为抗癌药物的有效性(Anwar et al., 2023)。
3. 有机催化剂和燃料电池
- 葡萄糖电氧化的有机阳极催化剂: Hamad等人(2021年)的研究展示了从1-甲基-2-苯基-1H-吲哚-3-甲醛合成的新型吲哚衍生物作为燃料电池中的有机阳极催化剂的应用,突出了其在绿色能源技术中的潜力(Hamad et al., 2021)。
4. 抗有丝分裂活性
- 乳腺癌细胞中的抗有丝分裂活性: Kaufmann等人(2007年)的研究表明,具有亲脂性取代基的2-苯基吲哚-3-甲醛可以抑制乳腺癌细胞的生长,表明其在癌症治疗中的潜力(Kaufmann et al., 2007)。
作用机制
Target of Action
2-Phenyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, making it a valuable compound for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in cellular processes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives, including 2-Phenyl-1H-indole-3-carbaldehyde, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects can vary widely, depending on the specific biological activity of the compound. For instance, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The lipophilicity and water solubility of a compound can significantly impact its bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular changes .
未来方向
The indole scaffold, including 2-Phenyl-1H-indole-3-carbaldehyde, holds promise for the discovery and development of potential anti-tubercular agents . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Furthermore, the role of 2-Phenyl-1H-indole-3-carbaldehyde in atherosclerosis has been explored, suggesting potential future directions in cardiovascular disease research .
属性
IUPAC Name |
2-phenyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-10-13-12-8-4-5-9-14(12)16-15(13)11-6-2-1-3-7-11/h1-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFXODAHZPTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346575 | |
| Record name | 2-Phenyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25365-71-3 | |
| Record name | 2-Phenyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Phenyl-1H-indole-3-carbaldehyde synthesized?
A1: The synthesis of 2-Phenyl-1H-indole-3-carbaldehyde involves a two-step process []. First, 2-Phenyl indole is synthesized via Fischer Indole Synthesis using AcetoPhenyl hydrazine and Polyphosphoric acid (PPA) []. Alternatively, 2-Phenyl Indole can be synthesized directly from Acetophenone using concentrated H2SO4 []. Subsequently, 2-Phenyl-1H-indole-3-carbaldehyde is synthesized from 2-Phenyl Indole through the Vilsmeier reaction, employing Phosphorous oxychloride in DMF [].
Q2: What analytical techniques were used to characterize the synthesized 2-Phenyl-1H-indole-3-carbaldehyde?
A2: While the specific analytical techniques employed are not detailed in the abstract, the authors indicate that the synthesized derivatives, including 2-Phenyl-1H-indole-3-carbaldehyde, underwent "instrumental analysis" []. This likely encompasses techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation. Additionally, melting point determination and elemental analysis might have been performed for compound characterization.
Q3: Beyond instrumental analysis, were any computational studies performed on 2-Phenyl-1H-indole-3-carbaldehyde and its derivatives?
A3: Yes, the synthesized indole derivatives, including 2-Phenyl-1H-indole-3-carbaldehyde, were subjected to molecular docking studies []. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This information can provide insights into potential biological targets and the binding affinities of these compounds.
Q4: Were any biological activities reported for 2-Phenyl-1H-indole-3-carbaldehyde or its related derivatives?
A4: Although the provided abstract of the paper focusing on 2-Phenyl-1H-indole-3-carbaldehyde [] doesn't specify the biological targets or assays used, it mentions that the synthesized derivatives were screened for "molecular docking studies," suggesting an interest in potential biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)
